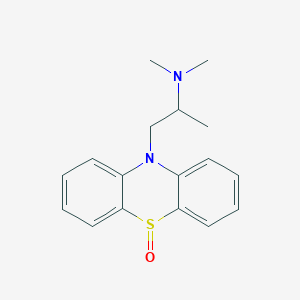

Promethazine sulfoxide

Description

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-1-(5-oxophenothiazin-10-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)21(20)17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTCLFIFAFHQIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50997774 | |

| Record name | 10-[2-(Dimethylamino)propyl]-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50997774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7640-51-9 | |

| Record name | 10H-Phenothiazine-10-ethanamine, N,N,α-trimethyl-, 5-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7640-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Promethazine sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007640519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-[2-(Dimethylamino)propyl]-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50997774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROMETHAZINE SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G44A4PX06U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Primary Metabolic Pathway of Promethazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promethazine (B1679618), a first-generation antihistamine of the phenothiazine (B1677639) class, undergoes extensive hepatic metabolism, which is critical to its pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth exploration of the primary metabolic pathways of promethazine, focusing on the enzymatic reactions, resultant metabolites, and the analytical methodologies used for their characterization. Furthermore, this guide delves into the key signaling pathways modulated by promethazine, offering insights into its diverse pharmacological effects.

Introduction

Promethazine (N,N-dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine) is a versatile therapeutic agent with antihistaminic, sedative, antiemetic, and anticholinergic properties. Its clinical efficacy and potential for drug-drug interactions are significantly influenced by its metabolic fate. The primary site of promethazine metabolism is the liver, where it is subject to extensive first-pass biotransformation, resulting in a relatively low oral bioavailability of approximately 25%.[1][2] Understanding the intricacies of its metabolic pathways is paramount for optimizing its therapeutic use and for the development of novel phenothiazine derivatives.

Primary Metabolic Pathways

The metabolism of promethazine is predominantly hepatic and involves three major Phase I reactions: sulfoxidation, N-demethylation, and ring hydroxylation.[3][4] The cytochrome P450 (CYP) enzyme system, specifically the CYP2D6 isoform, plays a principal role in catalyzing these transformations.[3][5]

Sulfoxidation

The most prominent metabolic pathway for promethazine is sulfoxidation of the phenothiazine ring, leading to the formation of promethazine sulfoxide (B87167).[2][6] This metabolite is considered to be largely inactive.[5]

N-Demethylation

Another significant pathway is the removal of a methyl group from the tertiary amine side chain, a process known as N-demethylation. This reaction yields N-desmethylpromethazine.[2][6]

Ring Hydroxylation

Hydroxylation of the phenothiazine ring is also a key metabolic route.[3][4] Studies have indicated that this hydroxylation reaction exhibits a low Michaelis-Menten constant (Km) in human liver microsomes, suggesting a high affinity of the enzyme for the substrate in this particular pathway.[3]

The interplay of these pathways results in a complex metabolic profile. The primary metabolites, promethazine sulfoxide and N-desmethylpromethazine, are the predominant forms excreted in the urine.[2][6]

Quantitative Analysis of Promethazine Metabolism

The quantitative contribution of each metabolic pathway to the overall elimination of promethazine has been investigated. The following table summarizes the urinary excretion of promethazine and its major metabolites following intravenous administration.

| Compound | Percentage of Administered Dose Excreted in Urine | Reference |

| Unchanged Promethazine | 0.64% | [3] |

| Desmethylpromethazine | 0.02 - 2.02% | [3] |

| Promethazine Sulfoxide | 10% | [3] |

Note: Specific enzyme kinetic parameters (Km and Vmax) for the individual metabolic reactions of promethazine by CYP2D6 are not extensively detailed in the reviewed literature.

Experimental Protocols

The study of promethazine metabolism relies on various in vitro and analytical techniques. Below are representative protocols for an in vitro metabolism assay and the subsequent analysis of metabolites by High-Performance Liquid Chromatography (HPLC).

In Vitro Metabolism of Promethazine using Human Liver Microsomes

This protocol describes a typical experiment to assess the metabolism of promethazine in a controlled in vitro environment.

Objective: To determine the formation of promethazine metabolites by human liver microsomes.

Materials:

-

Human Liver Microsomes (HLMs)

-

Promethazine hydrochloride

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (B52724) (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Incubator/water bath (37°C)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Prepare a stock solution of promethazine hydrochloride in an appropriate solvent (e.g., water or methanol).

-

In a microcentrifuge tube, combine the following in order: phosphate buffer, human liver microsomes, and the promethazine stock solution to achieve the desired final substrate concentration.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specified time period (e.g., 30-60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex the mixture vigorously to precipitate the proteins.

-

Centrifuge the mixture at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for HPLC analysis.

HPLC Analysis of Promethazine and its Metabolites

This protocol outlines a general method for the separation and quantification of promethazine and its primary metabolites.

Objective: To analyze the metabolites of promethazine from the in vitro assay.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV or mass spectrometry (MS) detector.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[7][8]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 20 mM NaH2PO4, pH 2.5) and an organic solvent (e.g., acetonitrile).[7][8] A typical mobile phase composition could be 35% acetonitrile in 20 mM sodium phosphate buffer at pH 2.5.[7][8]

-

Flow Rate: A flow rate of 1.0 mL/min is often employed.[7][8]

-

Detection: UV detection at a wavelength of 254 nm is suitable for phenothiazine compounds.[9]

-

Injection Volume: Typically 10-20 µL.

Procedure:

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject the supernatant from the in vitro metabolism assay into the HPLC system.

-

Run the chromatographic separation according to the specified method.

-

Identify and quantify the peaks corresponding to promethazine and its metabolites by comparing their retention times and spectral data with those of authentic standards.

Signaling Pathways Modulated by Promethazine

Promethazine's diverse pharmacological effects are a consequence of its interaction with multiple signaling pathways. The following diagrams illustrate the key pathways affected by this drug.

Caption: Primary metabolic pathways of promethazine.

Caption: Key signaling pathways modulated by promethazine.

Dopamine Receptor Antagonism

Promethazine acts as a direct antagonist at mesolimbic dopamine D2 receptors in the brain.[10][11] This blockade of dopaminergic signaling is thought to contribute to its antiemetic and weak antipsychotic effects.

NMDA Receptor Inhibition

Recent studies have revealed that promethazine can inhibit N-methyl-D-aspartate (NMDA) receptors.[12] This non-competitive antagonism of NMDA receptor-mediated currents may underlie some of its sedative and analgesic properties.[12]

PI3K/AKT Pathway Modulation

Promethazine has been shown to suppress the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway. By inhibiting this critical cell survival pathway, promethazine can induce apoptosis and inhibit proliferation in certain cell types, an area of active investigation in cancer research.

Conclusion

The metabolism of promethazine is a multifaceted process primarily driven by CYP2D6, leading to the formation of several metabolites, with promethazine sulfoxide and N-desmethylpromethazine being the most significant. The extensive first-pass metabolism substantially reduces its oral bioavailability. Beyond its well-established antihistaminic and anticholinergic activities, promethazine's interaction with key signaling pathways, including dopaminergic, glutamatergic, and PI3K/AKT pathways, highlights the complexity of its pharmacological profile. A thorough understanding of these metabolic and signaling intricacies is essential for the safe and effective clinical application of promethazine and for guiding future drug discovery efforts in the phenothiazine class.

References

- 1. Pharmacokinetics of promethazine and its sulphoxide metabolite after intravenous and oral administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medscape.com [medscape.com]

- 3. CYP2D6 is the principal cytochrome P450 responsible for metabolism of the histamine H1 antagonist promethazine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. reference.medscape.com [reference.medscape.com]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

- 7. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Horseradish peroxidase-catalyzed sulfoxidation of promethazine and properties of promethazine sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Promethazine Sulfoxide: A Potential Biomarker for CYP2D6 Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The cytochrome P450 2D6 (CYP2D6) enzyme is a critical component in the metabolism of a significant portion of clinically used drugs. Its high degree of genetic polymorphism leads to a wide range of metabolic capacities within the population, categorized into phenotypes from poor to ultra-rapid metabolizers. This variability has profound implications for drug efficacy and safety. Consequently, the ability to accurately phenotype individuals for CYP2D6 activity is of paramount importance in personalized medicine and drug development. Promethazine (B1679618), a first-generation antihistamine, undergoes extensive metabolism primarily mediated by CYP2D6.[1][2] One of its major metabolites, promethazine sulfoxide (B87167), is formed through an S-oxidation pathway. This document explores the scientific basis for utilizing promethazine sulfoxide as a biomarker for CYP2D6 activity, providing a comprehensive overview of the metabolic pathways, experimental protocols, and available data.

Metabolic Pathway of Promethazine

Promethazine is principally metabolized in the liver, where it is converted into several metabolites, including promethazine sulfoxide, N-desmethylpromethazine, and hydroxylated derivatives.[1] The S-oxidation of promethazine to form promethazine sulfoxide is a key metabolic route.[1] In vitro studies utilizing human liver microsomes have demonstrated that CYP2D6 is the primary enzyme responsible for the metabolism of promethazine.[1] The clinical relevance of this pathway is highlighted by the observation that individuals with a CYP2D6 poor metabolizer phenotype experience greater sedation for a given dose of promethazine, indicating altered pharmacokinetics.[3]

Quantitative Data

A critical aspect of validating a biomarker is the establishment of a clear quantitative relationship between the biomarker's concentration and the enzymatic activity it represents. While the pivotal role of CYP2D6 in promethazine metabolism is well-established, there is a notable scarcity of published data directly correlating the metabolic ratio of promethazine sulfoxide to promethazine with specific CYP2D6 phenotypes (Poor, Intermediate, Normal, and Ultra-rapid Metabolizers).

However, analytical methods for the quantification of promethazine and its metabolites in biological fluids have been developed and validated. These methods provide the foundation for conducting the necessary phenotyping studies.

| Analyte | Matrix | LLOQ (ng/mL) | Analytical Method | Reference |

| Promethazine | Urine | 3.75 | HPLC | [4] |

| Promethazine Sulfoxide | Urine | 2.50 | HPLC | [4] |

| N-Desmethylpromethazine | Urine | 2.50 | HPLC | [4] |

| Promethazine | Plasma | 1.00 | LC-MS | [4] |

| Promethazine | Urine | 1.00 | LC-MS | [4] |

Experimental Protocols

The following sections detail generalized protocols for in vitro and in vivo studies to assess CYP2D6 activity using promethazine as a probe drug. These protocols are intended as a starting point and should be optimized for specific laboratory conditions.

In Vitro Metabolism using Human Liver Microsomes

This protocol describes the incubation of promethazine with human liver microsomes (HLMs) to determine the rate of metabolite formation.

Objective: To measure the in vitro formation of promethazine sulfoxide from promethazine in HLMs.

Materials:

-

Human Liver Microsomes (from various genotyped donors, e.g., CYP2D6 poor and extensive metabolizers)

-

Promethazine hydrochloride

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching the reaction

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of promethazine in a suitable solvent (e.g., methanol (B129727) or water).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare a working solution of HLMs in potassium phosphate buffer.

-

-

Incubation:

-

In a microcentrifuge tube, combine the potassium phosphate buffer, HLM suspension, and promethazine solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

-

Sample Processing:

-

Vortex the samples to precipitate the proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

-

Analysis:

-

Analyze the samples for the presence and quantity of promethazine and promethazine sulfoxide using a validated LC-MS/MS method.

-

In Vivo Phenotyping Study

This protocol outlines a clinical study design to determine the metabolic ratio of promethazine sulfoxide to promethazine in human subjects with different CYP2D6 genotypes.

Objective: To determine the urinary metabolic ratio of promethazine sulfoxide/promethazine in individuals with known CYP2D6 genotypes (e.g., poor vs. extensive metabolizers).

Study Design:

-

A single-dose, open-label study.

-

Enroll healthy volunteers with pre-determined CYP2D6 genotypes.

Procedure:

-

Subject Screening and Genotyping:

-

Screen and recruit healthy volunteers.

-

Perform CYP2D6 genotyping to identify individuals belonging to different phenotype groups.

-

-

Drug Administration:

-

Administer a single oral dose of promethazine hydrochloride (e.g., 25 mg).

-

-

Sample Collection:

-

Collect urine samples at pre-defined intervals (e.g., 0-8 hours, 8-24 hours) post-dose.

-

Record the volume of each urine collection.

-

-

Sample Analysis:

-

Analyze the urine samples for the concentration of promethazine and promethazine sulfoxide using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the urinary metabolic ratio (MR) as the molar concentration of promethazine sulfoxide divided by the molar concentration of promethazine.

-

Compare the MR values across the different CYP2D6 phenotype groups.

-

Analytical Methodology: LC-MS/MS for Promethazine and Metabolites

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of promethazine and promethazine sulfoxide in biological matrices.

Sample Preparation (Urine):

-

Dilution: Dilute a known volume of urine with a suitable buffer or solvent.

-

Internal Standard Addition: Add an internal standard (e.g., a deuterated analog of promethazine) to correct for matrix effects and variations in instrument response.

-

Protein Precipitation (if necessary for plasma): For plasma samples, a protein precipitation step with a solvent like acetonitrile is typically required.

-

Centrifugation: Centrifuge the sample to pellet any precipitated proteins or particulates.

-

Transfer: Transfer the clear supernatant for injection into the LC-MS/MS system.

LC-MS/MS Parameters (General):

-

Chromatographic Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic phase (e.g., methanol or acetonitrile).

-

Ionization: Electrospray ionization (ESI) in positive mode is typically employed.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for promethazine and promethazine sulfoxide are monitored.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Promethazine | [To be determined] | [To be determined] |

| Promethazine Sulfoxide | [To be determined] | [To be determined] |

| Internal Standard | [To be determined] | [To be determined] |

(Note: Specific m/z values would need to be determined experimentally based on the instrument and conditions used.)

Conclusion and Future Directions

The metabolism of promethazine is predominantly mediated by CYP2D6, with promethazine sulfoxide being a major metabolite. This metabolic pathway provides a strong rationale for investigating promethazine sulfoxide as a biomarker for CYP2D6 activity. While the foundational knowledge is in place, further research is critically needed to establish a definitive quantitative link between the promethazine sulfoxide to promethazine metabolic ratio and the different CYP2D6 phenotypes. The detailed experimental protocols provided in this guide offer a framework for conducting such validation studies. Successful validation of promethazine sulfoxide as a CYP2D6 biomarker would provide a valuable tool for personalized medicine, enabling clinicians to better predict patient response to the numerous drugs metabolized by this important enzyme.

References

- 1. CYP2D6 is the principal cytochrome P450 responsible for metabolism of the histamine H1 antagonist promethazine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. Development and validation of a sensitive LC-MS method for the determination of promethazine hydrochloride in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Synthesis of Promethazine Sulfoxide from Promethazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promethazine (B1679618), a first-generation antihistamine of the phenothiazine (B1677639) class, undergoes extensive metabolism in vivo, with one of its major metabolites being promethazine sulfoxide (B87167). This metabolite is formed through the oxidation of the sulfur atom in the phenothiazine ring. The in vitro synthesis of promethazine sulfoxide is crucial for a variety of research applications, including the study of drug metabolism, the investigation of metabolite activity and toxicity, and the generation of analytical standards for pharmacokinetic and pharmacodynamic studies. This technical guide provides an in-depth overview of established enzymatic and chemical methods for the in vitro synthesis of promethazine sulfoxide from its parent compound, promethazine. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate the replication and adaptation of these methods in a laboratory setting.

Methods of Synthesis

The in vitro conversion of promethazine to promethazine sulfoxide can be achieved through two primary approaches: enzymatic synthesis, which mimics the biological metabolic pathways, and chemical synthesis, which employs oxidizing agents to directly modify the promethazine molecule.

Enzymatic Synthesis

Enzymatic synthesis offers a biomimetic approach to producing promethazine sulfoxide, primarily utilizing enzymes that are involved in drug metabolism.

A highly efficient method for the synthesis of promethazine sulfoxide involves the use of horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂). This reaction can achieve a quantitative yield of the sulfoxide.[1]

Experimental Protocol: HRP-Catalyzed Synthesis

-

Reaction Mixture Preparation: In a suitable reaction vessel, prepare a reaction mixture containing 0.25 M acetate (B1210297) buffer (pH 5.5).

-

Addition of Reactants: To the buffer, add promethazine hydrochloride to achieve the desired concentration. A typical starting concentration to determine kinetic parameters is around the Km value (e.g., 110 µM).

-

Enzyme Addition: Add horseradish peroxidase to a final concentration of 4.5 µg/mL.

-

Initiation of Reaction: Initiate the reaction by adding hydrogen peroxide (H₂O₂) to a final concentration of 100 µM.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C).

-

Monitoring the Reaction: The progress of the reaction can be monitored spectrophotometrically by measuring the increase in absorbance at a wavelength corresponding to promethazine sulfoxide formation.

-

Termination and Analysis: The reaction can be stopped by the addition of a quenching agent or by protein precipitation (e.g., with acetonitrile (B52724) or methanol). The formation of promethazine sulfoxide can be confirmed and quantified using High-Performance Liquid Chromatography (HPLC).

Quantitative Data: HRP-Catalyzed Promethazine Sulfoxidation

| Parameter | Value | Conditions |

| Michaelis-Menten Constant (Km) for Promethazine | 110 µM | 0.25 M acetate buffer, pH 5.5, 25°C |

| Michaelis-Menten Constant (Km) for H₂O₂ | 111 µM | 0.25 M acetate buffer, pH 5.5, 25°C |

| Inhibition Constant (Ki) of Promethazine Sulfoxide | 59.7 µM | pH 5.5 |

| Inhibition Constant (Ki) of Ascorbic Acid | 26.8 µM | - |

| Inhibition Constant (Ki) of Glutathione | 41.8 µM | - |

Workflow for HRP-Catalyzed Synthesis of Promethazine Sulfoxide

Caption: Workflow of HRP-catalyzed synthesis of promethazine sulfoxide.

In humans, the primary enzyme responsible for the S-oxidation of promethazine is the cytochrome P450 isoform CYP2D6.[2] This metabolic conversion can be replicated in vitro using human liver microsomes, which are rich in CYP enzymes.

Experimental Protocol: CYP2D6-Mediated Synthesis

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare an incubation mixture containing potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).

-

Addition of Microsomes and Substrate: Add human liver microsomes (e.g., 0.2-0.5 mg/mL protein concentration) and promethazine (e.g., 1-50 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the substrate to interact with the microsomes.

-

Initiation of Reaction: Initiate the reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to provide the necessary cofactor for CYP enzyme activity.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate the microsomal proteins.

-

Sample Preparation: Centrifuge the mixture to pellet the precipitated protein and collect the supernatant.

-

Analysis: Analyze the supernatant for the presence of promethazine sulfoxide using a sensitive analytical method like LC-MS/MS.

Quantitative Data: CYP2D6-Mediated Promethazine Sulfoxidation

Workflow for CYP2D6-Mediated Synthesis of Promethazine Sulfoxide

Caption: Workflow of CYP2D6-mediated synthesis of promethazine sulfoxide.

Chemical Synthesis

Direct chemical oxidation provides a straightforward and often scalable method for the synthesis of promethazine sulfoxide.

A common and effective method for the chemical synthesis of promethazine sulfoxide is the direct oxidation of promethazine with hydrogen peroxide.

Experimental Protocol: Chemical Synthesis with Hydrogen Peroxide

-

Dissolution of Promethazine: Dissolve promethazine hydrochloride in a suitable solvent, such as a mixture of acetone (B3395972) and water.

-

Addition of Oxidizing Agent: Slowly add a solution of hydrogen peroxide (e.g., 30% w/v) to the promethazine solution while stirring. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or HPLC to determine the consumption of the starting material and the formation of the product.

-

Work-up and Purification: Once the reaction is complete, the reaction mixture may require neutralization. The product can be extracted with an organic solvent (e.g., dichloromethane (B109758) or chloroform). The organic extracts are then combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to obtain pure promethazine sulfoxide.

Quantitative Data: Chemical Synthesis

Yields for chemical synthesis are highly dependent on the specific reaction conditions, including the stoichiometry of the reactants, reaction time, and purification methods. Reports suggest that this method can lead to good yields of the desired sulfoxide.

Workflow for Chemical Synthesis of Promethazine Sulfoxide

References

- 1. Horseradish peroxidase-catalyzed sulfoxidation of promethazine and properties of promethazine sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CYP2D6 is the principal cytochrome P450 responsible for metabolism of the histamine H1 antagonist promethazine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Promethazine Sulfoxide in Drug Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promethazine (B1679618), a first-generation antihistamine with sedative and antiemetic properties, undergoes extensive metabolism in the body, leading to the formation of various metabolites. Among these, promethazine sulfoxide (B87167) is a major circulating metabolite, and its formation is a critical aspect of promethazine's pharmacokinetic profile. Understanding the role of promethazine sulfoxide is paramount for comprehensive drug metabolism studies, offering insights into the parent drug's efficacy, potential drug-drug interactions, and overall disposition. This technical guide provides an in-depth overview of the formation, quantification, and significance of promethazine sulfoxide in the context of drug metabolism research.

Promethazine Metabolism and the Formation of Promethazine Sulfoxide

Promethazine is primarily metabolized in the liver, with less than 1% of the parent drug excreted unchanged in the urine. The metabolic pathways for promethazine are diverse and include S-oxidation, N-demethylation, and ring hydroxylation. The formation of promethazine sulfoxide occurs through the oxidation of the sulfur atom in the phenothiazine (B1677639) ring.

Key Enzyme Involvement:

The S-oxidation of promethazine is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6 . This has significant implications for individuals with genetic polymorphisms in the CYP2D6 gene, who may exhibit altered metabolism of promethazine, leading to variations in drug response and potential for adverse effects.

Pharmacokinetics of Promethazine and Promethazine Sulfoxide

The formation of promethazine sulfoxide is a key event in the first-pass metabolism of orally administered promethazine. This extensive first-pass effect contributes to the relatively low oral bioavailability of promethazine, which is approximately 25%.

Table 1: Pharmacokinetic Parameters of Promethazine and Promethazine Sulfoxide in Healthy Male Volunteers (n=7) after a Single 25 mg Intravenous Dose of Promethazine

| Parameter | Promethazine | Promethazine Sulfoxide |

| Cmax (ng/mL) | 19.3 (mean) | 9.04 (mean) |

| Tmax (hours) | 4.4 (mean) | 6.7-8.6 (range) |

| AUC (ng·h/mL) | 168 (mean, 0-24h) | Route dependent shape |

| t½ (hours) | 16-19 (mean) | - |

| Clearance (L/min) | 1.141 (mean, blood) | - |

| Volume of Distribution (L) | 1970 (mean, blood) | - |

Data compiled from Taylor et al., 1983.

Table 2: Pharmacokinetic Parameters of Promethazine after Oral Administration of a 50 mg Syrup

| Parameter | Value |

| Cmax (ng/mL) | 19.3 (mean) |

| Tmax (hours) | 4.4 (mean) |

| AUC₀₋₂₄ (ng·h/mL) | 268 (mean) |

Data from Strenkoski-Nix et al., 2000.

Experimental Protocols

Quantification of Promethazine and Promethazine Sulfoxide in Human Plasma by HPLC-MS/MS

This method allows for the sensitive and specific simultaneous determination of promethazine and its major metabolite, promethazine sulfoxide.

a. Sample Preparation:

-

To 1 mL of human plasma, add an internal standard (e.g., a deuterated analog of promethazine).

-

Perform liquid-liquid extraction with an appropriate organic solvent (e.g., n-hexane or a mixture of ethyl acetate (B1210297) and hexane).

-

Vortex the mixture and centrifuge to separate the layers.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

b. HPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Injection Volume: 10-20 µL.

c. MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for promethazine, promethazine sulfoxide, and the internal standard.

In Vitro Metabolism of Promethazine using Human Liver Microsomes

This protocol is designed to investigate the metabolic fate of promethazine and identify the enzymes involved in its metabolism.

a. Incubation:

-

Prepare an incubation mixture containing:

-

Human liver microsomes (e.g., 0.5 mg/mL protein).

-

Promethazine (at various concentrations to determine enzyme kinetics).

-

NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate (B84403) buffer (pH 7.4).

-

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the reaction by adding the NADPH-generating system.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

b. Sample Analysis:

-

Centrifuge the terminated incubation mixture to pellet the protein.

-

Analyze the supernatant by HPLC-MS/MS as described in the previous protocol to identify and quantify the parent drug and its metabolites.

c. Enzyme Inhibition Studies:

-

To identify the specific CYP450 enzymes involved, incubate promethazine with human liver microsomes in the presence of known selective inhibitors of different CYP isoforms (e.g., quinidine (B1679956) for CYP2D6). A significant reduction in the formation of promethazine sulfoxide in the presence of a specific inhibitor indicates the involvement of that enzyme.

Visualizations

Conclusion

Promethazine sulfoxide is a pivotal metabolite in the disposition of promethazine. Its formation, primarily mediated by CYP2D6, is a key determinant of promethazine's oral bioavailability and is subject to inter-individual variability due to genetic polymorphism. The analytical methods and in vitro models described in this guide provide a framework for researchers to accurately quantify promethazine sulfoxide and investigate the metabolic pathways of promethazine. A thorough understanding of the role of promethazine sulfoxide is essential for the continued safe and effective use of promethazine and for the development of new drugs that may be co-administered with it.

Toxicological Profile of Promethazine Sulfoxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promethazine (B1679618) sulfoxide (B87167) is the primary metabolite of promethazine, a first-generation antihistamine with sedative, antiemetic, and anticholinergic properties.[1][2][3][4] Promethazine undergoes extensive hepatic metabolism, with sulfoxidation being a major biotransformation pathway.[1] Given that metabolites can sometimes exhibit their own toxicological profiles, understanding the safety of promethazine sulfoxide is crucial for a complete risk assessment of promethazine. This technical guide synthesizes the available information on the toxicological profile of promethazine sulfoxide, including its metabolism, potential mechanisms of toxicity, and general safety information.

Metabolism of Promethazine to Promethazine Sulfoxide

Promethazine is principally metabolized in the liver by the cytochrome P450 enzyme system. The formation of promethazine sulfoxide is primarily catalyzed by the CYP2D6 isozyme.[5] This metabolic conversion represents a significant route of elimination for promethazine.

References

An In-depth Technical Guide to the Pharmacokinetics of Promethazine and Its Sulfoxide Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promethazine (B1679618) is a first-generation antihistamine, a phenothiazine (B1677639) derivative with a broad clinical profile that includes sedative, antiemetic, and anticholinergic properties.[1][2] Developed in the 1940s, it is utilized for a range of indications such as allergic reactions, motion sickness, nausea, and sedation.[1] A thorough understanding of its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion, is critical for optimizing its therapeutic use and minimizing adverse effects. This guide provides a detailed examination of the pharmacokinetics of promethazine and its primary metabolite, promethazine sulfoxide (B87167), with a focus on quantitative data and experimental methodologies.

Metabolism and Elimination

Promethazine undergoes extensive hepatic metabolism, which is the primary route of its elimination.[3][4] The disposition of promethazine is characterized by a high blood clearance of approximately 1.14 L/min and a large volume of distribution.[5][6] Consequently, less than 1% of the administered dose is excreted as the unchanged drug in the urine, indicating that its total body clearance is essentially its metabolic clearance.[5][6]

The metabolism is primarily mediated by the cytochrome P450 enzyme system, with CYP2D6 being the principal isoform responsible for its transformation in human liver microsomes.[7] The major metabolites formed are promethazine sulfoxide and N-demethylpromethazine, which are then excreted in the urine.[3] Promethazine sulfoxide is considered the predominant metabolite.[1][3]

Pharmacokinetic Parameters

The pharmacokinetics of promethazine are marked by high variability, particularly after oral and rectal administration.[3][8] This variability is evident in key parameters such as the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).[3]

Promethazine

A significant first-pass metabolism in the liver results in a low absolute bioavailability of only 25% for oral promethazine, despite the fact that over 80% of the dose is absorbed from the gastrointestinal tract.[3][4][5] The pharmacokinetic parameters for promethazine across different routes of administration are summarized below.

| Parameter | Oral (Syrup, 50 mg) | Rectal (Suppository, 50 mg) | Intravenous |

| Bioavailability | 25%[3][5] | Relative: 70% to 97%[3] | N/A |

| Cmax (ng/mL) | 19.3 (mean)[3][8] | 9.04 (mean)[3][8] | N/A |

| Tmax (hours) | 4.4 (mean)[3][8] | 6.7 - 8.6 (mean range)[3][8] | N/A |

| t1/2 (hours) | 16 - 19 (mean range)[3] | 16 - 19 (mean range)[3] | N/A |

| Volume of Distribution (Vd) | N/A | N/A | 1970 L[5][6] |

| Clearance | N/A | N/A | 1.14 L/min[5][6] |

Table 1: Pharmacokinetic Parameters of Promethazine

Promethazine Sulfoxide

The pharmacokinetics of promethazine sulfoxide are consistent with a pronounced first-pass effect.[5][9] While the area under the curve (AUC) for this metabolite does not appear to be dependent on the route of administration (oral vs. intravenous), the shape of the metabolite concentration-time curve is markedly different between the two routes.[5][10] This suggests that the S-oxidation of promethazine is predominantly a hepatic event.[5] After oral administration of promethazine, 10.3% of the dose is excreted as promethazine sulfoxide in the urine within 24 hours.[1]

| Parameter | Oral Administration | Intravenous Administration |

| AUC | Not route-dependent[5] | Not route-dependent[5] |

| Concentration-Time Curve | Shape is altered compared to IV[5] | Shape is altered compared to Oral[5] |

| Formation | Consistent with pronounced first-pass effect[5][9] | N/A |

Table 2: Pharmacokinetic Characteristics of Promethazine Sulfoxide

Experimental Protocols

The data presented in this guide are derived from pharmacokinetic studies employing rigorous methodologies. A typical experimental design is an open-label, randomized, crossover study.[3][8]

Study Design and Subjects

-

Design: Studies often employ an open-label, randomized, crossover design to compare different formulations or routes of administration.[8]

-

Subjects: Healthy adult volunteers, both male and female, are typically recruited for these studies.[6][8] For instance, one key study involved 36 healthy subjects (18 men and 18 women).[3][8]

Drug Administration and Sample Collection

-

Dosing: Subjects receive standardized doses of promethazine, such as 50 mg of oral syrup or rectal suppositories of varying strengths (e.g., 12.5 mg, 25 mg, 50 mg).[3][8]

-

Washout Period: A washout period of five to nine days is typically implemented between different treatment phases in crossover studies.[8]

-

Blood Sampling: Blood samples are collected at predetermined intervals, for example, before dosing and at multiple time points up to 48 hours post-administration, to characterize the plasma concentration-time profile.[3][8]

Analytical Methods

The quantification of promethazine and its metabolites in biological matrices is predominantly achieved using high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

HPLC Methods:

-

Detection: UV detection is commonly used, with wavelengths set at 236 nm or 251 nm.[11][12] Electrochemical detectors have also been employed.[11]

-

Columns: Various columns are utilized, including 5-µm CN columns (250 × 4.6-mm i.d.) and Capcell Pak CN columns.[11][12] For separating enantiomers, a Vancomycin Chirobiotic V column has been used.[11]

-

Mobile Phase: A common mobile phase consists of a mixture of methanol, acetonitrile, and a buffer such as ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate.[11][12]

-

Quantification: The limit of quantification (LOQ) for promethazine in human serum can be as low as 1 ng/mL.[12]

-

-

LC-MS/MS Method for Swine Tissue:

-

Extraction: Samples are extracted using 0.1% formic acid-acetonitrile and purified with acetonitrile-saturated n-hexane.[13]

-

Analysis: A Waters Symmetry C18 column is used with a mobile phase of 0.1% formic acid–water and acetonitrile.[13]

-

Detection: Positive ion scan and multiple reaction monitoring are used for detection.[13]

-

Internal Standard: Deuterated promethazine (PMZ-d6) is used as an internal standard for quantifying promethazine and monodesmethyl-promethazine.[13]

-

Bioavailability and First-Pass Metabolism

The oral bioavailability of promethazine is significantly limited by extensive first-pass metabolism in the liver.[3] Although gastrointestinal absorption is high (over 80%), the drug is substantially metabolized before it can reach systemic circulation.[5] This hepatic first-pass effect is the primary reason for the low oral bioavailability of 25%.[3][5]

Conclusion

The pharmacokinetics of promethazine are complex, primarily defined by extensive hepatic metabolism, high variability in absorption, and a significant first-pass effect that limits oral bioavailability. The major metabolite, promethazine sulfoxide, is formed predominantly in the liver. Understanding these characteristics is essential for drug development professionals and researchers in optimizing dosing strategies and ensuring the safe and effective use of promethazine in clinical practice. The detailed experimental protocols and analytical methods described provide a framework for further research and development in this area.

References

- 1. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Articles [globalrx.com]

- 3. Pharmacokinetics of Promethazine Hydrochloride [medscape.com]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. Pharmacokinetics of promethazine and its sulphoxide metabolite after intravenous and oral administration to man - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of promethazine and its sulphoxide metabolite after intravenous and oral administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Pharmacokinetics of promethazine hydrochloride after administration of rectal suppositories and oral syrup to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of promethazine ... preview & related info | Mendeley [mendeley.com]

- 10. researchgate.net [researchgate.net]

- 11. globalscientificjournal.com [globalscientificjournal.com]

- 12. Pharmacokinetic Study of Promethazine in Korean Healthy Subjects Using a Validated HPLC Method -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Degradation Products and Pathways of Promethazine Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of promethazine (B1679618), with a particular focus on its primary oxidative metabolite, promethazine sulfoxide (B87167). Understanding the degradation pathways and the resulting products is critical for ensuring the stability, safety, and efficacy of promethazine-containing pharmaceutical formulations. This document details the identified degradation products, elucidates the degradation pathways under various stress conditions, and provides detailed experimental protocols for the analysis of these compounds.

Overview of Promethazine Degradation

Promethazine, a phenothiazine (B1677639) derivative, is susceptible to degradation under various conditions, including exposure to light (photodegradation), heat (thermal degradation), and oxidizing agents. The primary site of initial degradation is the sulfur atom in the phenothiazine ring, leading to the formation of promethazine sulfoxide. However, other degradation pathways, such as N-demethylation and side-chain cleavage, also occur, resulting in a complex mixture of degradation products.

Major Degradation Products of Promethazine

Forced degradation studies have identified several key degradation products of promethazine. The chemical structures and formation pathways of these products are crucial for developing stability-indicating analytical methods and for understanding the potential toxicological implications of the degraded drug product.

Table 1: Major Degradation Products of Promethazine

| Degradation Product | Chemical Formula | Molecular Weight | Formation Pathway(s) |

| Promethazine Sulfoxide | C₁₇H₂₀N₂OS | 300.42 g/mol | Oxidation, Photodegradation |

| N-Desmethylpromethazine | C₁₆H₁₈N₂S | 270.39 g/mol | Metabolism, Photodegradation |

| Promethazine N-Oxide | C₁₇H₂₀N₂OS | 300.42 g/mol | Oxidation |

| Phenothiazine | C₁₂H₉NS | 199.27 g/mol | Side-chain cleavage |

| Isopromethazine | C₁₇H₂₀N₂S | 284.42 g/mol | Isomerization |

| Promethazine Sulfoxide N-Oxide | C₁₇H₂₀N₂O₂S | 316.42 g/mol | Further oxidation of Promethazine Sulfoxide |

| N-Nitroso N-Desmethyl Promethazine | C₁₆H₁₇N₃OS | 299.39 g/mol | Nitrosation of N-Desmethylpromethazine |

Degradation Pathways of Promethazine

The degradation of promethazine can proceed through several pathways, which are often influenced by the specific stress conditions applied.

Oxidative Degradation

Oxidation is a major degradation pathway for promethazine. The reaction typically involves the formation of a semiquinone free radical intermediate.[1] This radical can then be further oxidized to form promethazine sulfoxide (Promethazine 5-oxide) and other degradation products, some of which may lack intact side chains.[1] The presence of metal ions, such as copper (II) and iron (III), can accelerate this process.[1] Further oxidation of promethazine sulfoxide can lead to the formation of promethazine sulfoxide N-oxide.

Photodegradation

Promethazine is sensitive to light. Photolytic degradation can lead to the formation of promethazine sulfoxide, as well as N-desmethylpromethazine.[2] The photodegradation of promethazine hydrochloride does not follow simple first-order kinetics.[3]

Thermal Degradation

Thermal degradation of promethazine in an acidic medium has been shown to follow first-order kinetics in an oxygen-saturated environment.[1] The rate of degradation increases with increasing pH, up to a certain point.[1]

The following diagram illustrates the primary degradation pathways of promethazine.

Quantitative Analysis of Degradation Products

The quantification of promethazine and its degradation products is essential for stability studies. High-performance liquid chromatography (HPLC) is the most common analytical technique used for this purpose. The following table summarizes the results of forced degradation studies from the literature.

Table 2: Summary of Forced Degradation Studies of Promethazine Hydrochloride

| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Major Degradation Product(s) | Reference |

| Acid Hydrolysis | 5.0 N HCl | 30 min | No degradation | - | [4] |

| Base Hydrolysis | 5.0 N NaOH | 30 min | No degradation | - | [4] |

| Oxidative | 30% H₂O₂ | 15 min | 11.99% | Impurity D (likely Promethazine Sulfoxide) | [4] |

| Thermal | 105°C | 24 h | No significant degradation | - | [4] |

| Photolytic | 1.2 x 10⁶ lux hours, 200 W h/m² UV | - | No significant degradation | - | [4] |

| Humidity | 40°C, 75% RH | 24 h | No significant degradation | - | [4] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible analysis of promethazine and its degradation products.

Forced Degradation Study Protocol

A typical forced degradation study for promethazine hydrochloride involves the following steps:

-

Preparation of Stock Solution: Dissolve 50 mg of promethazine hydrochloride in 5.0 mL of a suitable diluent.[4]

-

Acid Degradation: Add 5.0 mL of 5.0 N HCl to the stock solution and keep at room temperature for 30 minutes. Neutralize with NaOH.[4]

-

Base Degradation: Add 5.0 mL of 5.0 N NaOH to the stock solution and keep at room temperature for 30 minutes. Neutralize with HCl.[4]

-

Oxidative Degradation: Add 2.0 mL of 30% H₂O₂ to the stock solution and keep at room temperature for 15 minutes.[4]

-

Thermal Degradation: Expose the solid drug or a solution to a temperature of 105°C for 24 hours.[4]

-

Photolytic Degradation: Expose the drug substance to a near-UV light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[4]

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method.

HPLC Method for Impurity Profiling

A robust HPLC method is required to separate promethazine from its various degradation products.

Table 3: Example of a Stability-Indicating HPLC Method

| Parameter | Condition |

| Column | Agilent Eclipse XDB-C18, 250 mm × 4.6 mm, 5 µm |

| Mobile Phase A | Potassium dihydrogen phosphate (B84403) buffer (pH 3.0) : Acetonitrile (80:20 v/v) |

| Mobile Phase B | Potassium dihydrogen phosphate buffer (pH 3.0) : Acetonitrile : Methanol (10:10:80 v/v/v) |

| Flow Rate | 1.2 mL/min |

| Detection Wavelength | 224 nm |

| Column Temperature | 40°C |

| Gradient Program | A gradient elution is typically used to achieve optimal separation. |

Note: The specific gradient program would need to be optimized based on the specific instrument and column used.

The following diagram illustrates a typical experimental workflow for a forced degradation study of promethazine.

Conclusion

The degradation of promethazine, and by extension promethazine sulfoxide, is a complex process influenced by multiple factors. A thorough understanding of the degradation pathways and the resulting products is paramount for the development of stable and safe pharmaceutical formulations. The information presented in this guide, including the identification of major degradation products, elucidation of degradation pathways, and detailed analytical methodologies, serves as a valuable resource for researchers, scientists, and drug development professionals working with promethazine. The implementation of robust stability-indicating methods is essential for ensuring the quality and integrity of promethazine-containing products throughout their shelf life.

References

- 1. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Promethazine Sulfoxide | CAS 7640-51-9 | LGC Standards [lgcstandards.com]

- 3. Promethazine - Wikipedia [en.wikipedia.org]

- 4. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]

Stability of Promethazine Sulfoxide Under Diverse pH Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of promethazine (B1679618) sulfoxide (B87167), a primary metabolite of the antihistamine promethazine. The stability of this compound is a critical parameter in pharmaceutical development, influencing formulation strategies, storage conditions, and analytical method development. This document synthesizes available scientific literature to detail the impact of pH on the stability of promethazine sulfoxide, outlines experimental protocols for its analysis, and presents key data in a structured format.

Introduction to Promethazine and its Sulfoxide Metabolite

Promethazine is a first-generation antihistamine and antiemetic agent belonging to the phenothiazine (B1677639) class of drugs. In vivo, and under certain storage conditions, promethazine undergoes oxidative degradation to form several metabolites, with promethazine sulfoxide being a major product. The formation of promethazine sulfoxide is a key consideration in the stability of promethazine-containing formulations, as it represents a degradation pathway for the active pharmaceutical ingredient (API). The stability of promethazine hydrochloride, the parent drug, is generally observed to increase with decreasing pH.[1][2]

The oxidative degradation of promethazine to promethazine 5-oxide and other degradation products can occur via a semiquinone free radical intermediate.[3] This process is influenced by several factors, including pH, the presence of metal ions (like copper (II) and iron (III)), and exposure to light and oxygen.[3]

Influence of pH on the Formation and Stability of Promethazine Sulfoxide

The rate of degradation of promethazine, which leads to the formation of promethazine sulfoxide, is significantly dependent on the pH of the medium.

Degradation Kinetics of Promethazine

Studies on the thermal degradation of promethazine in an acidic medium have shown that the reaction generally follows first-order kinetics in an oxygen-saturated environment.[3] A critical finding is that an increase in pH leads to an accelerated degradation rate of promethazine, reaching a limiting value at approximately pH 5.[3] This suggests that formulations of promethazine are more stable in acidic conditions. Conversely, promethazine is liable to degradation in basic pH medium, although the extent of degradation can vary.[4][5]

Kinetic studies on the thermal degradation of promethazine hydrochloride have determined the activation energies at different pH values, further illustrating the pH-dependent nature of its stability.[6]

Table 1: Activation Energies for the Thermal Degradation of Promethazine Hydrochloride at Various pH Values

| pH | Activation Energy (cal/mole) |

| 2.98 | 6601 |

| 3.94 | 5888 |

| 5.12 | 5570 |

| Data sourced from Stavchansky et al. (1983).[6] |

While direct kinetic studies on the degradation of isolated promethazine sulfoxide across a pH range are not extensively available in the reviewed literature, its stability is inherently linked to the conditions that favor the degradation of the parent compound. The literature suggests that promethazine sulfoxide itself can undergo further decomposition.[7]

Experimental Protocols

The analysis of promethazine and its degradation products, including promethazine sulfoxide, is crucial for stability studies. Stability-indicating analytical methods, capable of separating the intact drug from its degradants, are essential.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A validated stability-indicating HPLC method is a common approach for the quantitative analysis of promethazine and promethazine sulfoxide.

Objective: To separate and quantify promethazine hydrochloride from its degradation products, including promethazine sulfoxide, in a given formulation.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm)

Chromatographic Conditions (Example):

-

Column: C8 or C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 25mM phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 50:50 v/v). The pH of the aqueous buffer should be controlled (e.g., pH 7.0).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 249 nm.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 25°C).

Procedure:

-

Standard Solution Preparation:

-

Accurately weigh a suitable amount of promethazine hydrochloride and promethazine sulfoxide reference standards.

-

Dissolve in the mobile phase or a suitable diluent to prepare stock solutions of known concentrations.

-

Prepare a series of working standard solutions by diluting the stock solutions to cover the expected concentration range of the samples.

-

-

Sample Preparation:

-

Accurately weigh or measure the sample containing promethazine.

-

Dissolve or dilute the sample in the mobile phase or diluent to achieve a concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Forced Degradation Study (Stress Testing):

-

To demonstrate the stability-indicating nature of the method, forced degradation of a promethazine solution should be performed.

-

Acidic Hydrolysis: Add a strong acid (e.g., 0.1 N HCl) and heat.

-

Alkaline Hydrolysis: Add a strong base (e.g., 0.1 N NaOH) and heat.

-

Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) and keep at room temperature.

-

Thermal Degradation: Heat the sample solution.

-

Photolytic Degradation: Expose the sample solution to UV light.

-

Analyze the stressed samples using the HPLC method to ensure the degradation product peaks are well-resolved from the main promethazine peak.

-

-

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Record the chromatograms and determine the peak areas for promethazine and promethazine sulfoxide.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of promethazine and promethazine sulfoxide in the samples from the calibration curve.

-

Visualizations

Degradation Pathway of Promethazine

Caption: Oxidative degradation pathway of promethazine.

Experimental Workflow for Stability Testing

Caption: Workflow for promethazine stability testing.

pH Influence on Promethazine Degradation

Caption: Relationship between pH and promethazine stability.

Conclusion

The stability of promethazine sulfoxide is intrinsically linked to the degradation of its parent compound, promethazine. The formation of promethazine sulfoxide is accelerated under conditions of higher pH (approaching neutral and alkaline), in the presence of oxygen, metal ions, and upon exposure to light. Consequently, to minimize the formation of promethazine sulfoxide and ensure the stability of promethazine formulations, acidic conditions are preferable.

This guide provides a foundational understanding for researchers and drug development professionals. For definitive stability profiles, it is imperative to conduct specific forced degradation and long-term stability studies on the final drug product, utilizing validated stability-indicating analytical methods. Further research focusing directly on the degradation kinetics of isolated promethazine sulfoxide under various pH conditions would provide a more complete picture of its stability profile.

References

- 1. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. publications.ashp.org [publications.ashp.org]

- 3. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academicjournals.org [academicjournals.org]

- 6. Thermal and photolytic degradation studies of promethazine hydrochloride: a stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Decomposition of promethazine (Prothazin), promethazin sulfoxide and 9.9-dioxopromethazin (Prothanon)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC Method for Simultaneous Determination of Promethazine and Promethazine Sulfoxide

This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of promethazine (B1679618) (PMZ) and its primary metabolite and degradation product, promethazine sulfoxide (B87167) (PMZSO). This method is applicable for the analysis of these compounds in pharmaceutical formulations and for stability studies.

Introduction

Promethazine (PMZ) is a first-generation antihistamine and antiemetic agent.[1] It is susceptible to degradation, particularly oxidation, which leads to the formation of promethazine sulfoxide (PMZSO). Therefore, a reliable analytical method that can separate and quantify both the parent drug and its sulfoxide derivative is crucial for quality control and stability assessment of promethazine-containing products. The HPLC method described herein provides a simple, accurate, and robust solution for this analytical challenge.

Chromatographic Conditions

A reversed-phase HPLC method was developed and validated to ensure adequate separation and quantification of promethazine and promethazine sulfoxide. The chromatographic conditions are summarized in the table below.

| Parameter | Condition |

| Column | C8 (150 mm x 4.6 mm, 3 µm particle size)[2][3] |

| Mobile Phase | Acetonitrile : 25mM Phosphate Buffer (pH 7.0) (50:50, v/v)[2][3] |

| Flow Rate | 1.0 mL/min[1][2][3] |

| Injection Volume | 10 µL[1] |

| Column Temperature | 25°C[1] |

| Detection Wavelength | 249 nm[2][3] |

Method Validation Summary

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters demonstrated that the method is linear, precise, accurate, and specific for the analysis of promethazine and promethazine sulfoxide.

| Validation Parameter | Promethazine (PMZ) | Promethazine Sulfoxide (PMZSO) |

| Linearity Range | 1 - 100 µg/mL | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 |

| Limit of Detection (LOD) | 0.05 µg/kg[4] | 0.05 µg/kg[4] |

| Limit of Quantification (LOQ) | 0.1 µg/kg[4] | 0.1 µg/kg[4] |

| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 101.5% |

| Precision (% RSD) | < 2.0% | < 2.0% |

Note: LOD and LOQ values are based on a highly sensitive LC-MS/MS method for tissue analysis and may be higher for standard UV detection.

Experimental Protocols

Preparation of Standard Solutions

1.1. Promethazine and Promethazine Sulfoxide Stock Standard Solution (1000 µg/mL):

-

Accurately weigh 10 mg of Promethazine HCl and Promethazine Sulfoxide reference standards.

-

Transfer each to separate 10 mL volumetric flasks.

-

Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

1.2. Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock standard solutions with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

2.1. Pharmaceutical Formulations (e.g., Tablets):

-

Weigh and finely powder not fewer than 20 tablets to obtain a homogenous sample.

-

Accurately weigh a portion of the powder equivalent to 10 mg of promethazine and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

The filtered solution is now ready for HPLC analysis.

Chromatographic Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 10 µL of the standard and sample solutions into the chromatograph.

-

Record the chromatograms and measure the peak areas for promethazine and promethazine sulfoxide.

Data Analysis

-

Identify the peaks of promethazine and promethazine sulfoxide in the sample chromatogram by comparing their retention times with those of the standard solutions.

-

Construct a calibration curve by plotting the peak area of each analyte versus its concentration for the standard solutions.

-

Determine the concentration of promethazine and promethazine sulfoxide in the sample solution from the calibration curve.

Workflow Diagram

Caption: Experimental workflow for the HPLC analysis of promethazine and promethazine sulfoxide.

References

- 1. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]

- 2. ingentaconnect.com [ingentaconnect.com]

- 3. Development and validation of a HPLC method for the analysis of promethazine hydrochloride in hot-melt extruded dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Promethazine Sulfoxide in Human Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promethazine (B1679618) is a first-generation antihistamine with sedative and antiemetic properties. Its metabolism in the liver primarily involves oxidation to form promethazine sulfoxide (B87167), a major metabolite.[1] Accurate quantification of promethazine sulfoxide in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note provides a detailed protocol for the sensitive and selective analysis of promethazine sulfoxide in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method utilizes a straightforward protein precipitation for sample preparation and Multiple Reaction Monitoring (MRM) for detection, ensuring high throughput and reliable results.

Metabolic Pathway

Promethazine is metabolized in the liver, where it undergoes sulfoxidation to form promethazine sulfoxide. This reaction is a key pathway in the biotransformation of the drug.[2]

Caption: Metabolic conversion of Promethazine to Promethazine Sulfoxide.

Experimental Protocols

Materials and Reagents

-

Promethazine and Promethazine Sulfoxide reference standards

-

Deuterated promethazine (PMZ-d6) or Metronidazole (Internal Standard)[3][4]

-

LC-MS/MS grade acetonitrile (B52724) and methanol

-

Formic acid

-

Ultrapure water

-

Human plasma (with anticoagulant)

Sample Preparation: Protein Precipitation

This protocol is adapted from a method for the analysis of promethazine and its metabolites in plasma.[3]

-

Thaw frozen human plasma samples to room temperature.

-

In a microcentrifuge tube, pipette 100 µL of human plasma.

-

Add 10 µL of the internal standard working solution (e.g., Metronidazole at 260.5 ng/mL).[3]

-

To precipitate proteins, add 300 µL of methanol.[3]

-

Vortex the mixture for 10 minutes.[3]

-

Centrifuge at 14,800 rpm for 10 minutes at 4°C.[3]

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 34°C.[3]

-

Reconstitute the residue in 100 µL of 50% methanol.[3]

-

Vortex for 10 minutes and centrifuge at 14,800 rpm for 10 minutes at 4°C.[3]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following conditions are based on established methods for the analysis of promethazine and its metabolites.[3][5]

Liquid Chromatography:

| Parameter | Value |

| LC System | Agilent 1290 LC or equivalent[3] |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.9 µm)[6] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | A suitable gradient should be optimized to separate the analyte from matrix components. A starting point could be a linear gradient from 2% to 95% Mobile Phase B over several minutes. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL[3] |

Mass Spectrometry:

| Parameter | Value |

| Mass Spectrometer | Agilent 6410 Triple Quadrupole MS or equivalent[3] |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 4000 V[3] |

| Gas Temperature | 300°C[3] |

| Gas Flow | 11 L/min[3] |

| Nebulizer Pressure | 15 psi[3] |

Data Presentation

MRM Transitions and Mass Spectrometer Parameters

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) parameters for the analysis of promethazine, promethazine sulfoxide, and a common internal standard.[3]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (eV) |

| Promethazine | 285.1 | 86.1 | 95 | 13 |

| Promethazine Sulfoxide | 301.2 | 86.1 | 125 | 25 |

| Metronidazole (IS) | 172.1 | 128.1 | 100 | 10 |

Method Validation Summary

A typical validation for this method would include the following parameters with acceptable limits.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (R²) | > 0.995[3] |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10; within 20% of nominal concentration |

| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |

| Precision (RSD%) | < 15% (< 20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Within acceptable limits as per regulatory guidelines |

| Stability | Stable under various storage and handling conditions |

The linear range for a similar method was reported as 0.5–200 ng/mL with an LLOQ of 0.5 ng/mL for both promethazine and promethazine sulfoxide in rat plasma.[3]

Experimental Workflow

Caption: Workflow for LC-MS/MS analysis of promethazine sulfoxide.

References

- 1. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous Determination of Schisandrin and Promethazine with Its Metabolite in Rat Plasma by HPLC-MS/MS and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Extraction of Promethazine Sulfoxide from Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of promethazine (B1679618) sulfoxide (B87167), a major metabolite of promethazine, from various biological matrices. The following sections offer a comprehensive overview of established methodologies, quantitative data, and step-by-step experimental procedures to guide researchers in their analytical workflows.

Introduction